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Compound of Interest
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Cat. No.: B1593375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for organic

reactions catalyzed by nickel(II) perchlorate. Nickel(II) perchlorate, particularly as its

hexahydrate form (Ni(ClO₄)₂·6H₂O), has emerged as a versatile and efficient Lewis acid

catalyst for a variety of synthetic transformations, offering mild reaction conditions and high

yields. This compilation is intended to serve as a practical guide for researchers in organic

synthesis and drug development.

[3+2] Cycloaddition of N-Tosylaziridines and
Aldehydes for the Synthesis of 1,3-Oxazolidines
The nickel(II) perchlorate-catalyzed [3+2] cycloaddition of N-tosylaziridines with aldehydes

provides a highly diastereoselective and regioselective route to substituted 1,3-oxazolidines.

This reaction proceeds efficiently under mild conditions via a proposed azomethine ylide

intermediate generated through the selective carbon-carbon bond cleavage of the aziridine

ring.[1][2]

Experimental Protocol
A general procedure for this reaction is as follows:

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add

Ni(ClO₄)₂·6H₂O (10 mol%).
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Add the desired solvent (e.g., 1,2-dichloroethane (DCE) or CH₂Cl₂) (approximately 0.1 M

concentration with respect to the aziridine).

To this solution, add the N-tosylaziridine (1.0 equivalent).

Finally, add the aldehyde (1.2 equivalents).

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel using an appropriate eluent

system (e.g., petroleum ether/ethyl acetate) to afford the desired 1,3-oxazolidine product.

Quantitative Data
The following table summarizes the results for the cycloaddition of various N-tosylaziridines

and aldehydes.

Entry Aziridine Aldehyde Solvent Time (h) Yield (%) d.r.

1
Phenyl

substituted

Benzaldeh

yde
DCE 12 85 >95:5

2
Phenyl

substituted

4-

Nitrobenzal

dehyde

DCE 12 92 >95:5

3
Phenyl

substituted

2-

Naphthald

ehyde

DCE 24 88 >95:5

4
Methyl

substituted

Benzaldeh

yde
CH₂Cl₂ 24 75 >95:5

Data adapted from representative procedures.
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The proposed mechanism involves the coordination of the nickel catalyst to the aziridine,

facilitating a C-C bond cleavage to form a nickel-coordinated azomethine ylide. This

intermediate then undergoes a diastereoselective [3+2] cycloaddition with the aldehyde,

followed by cyclization to yield the 1,3-oxazolidine product and regenerate the catalyst.[1]

Catalytic Cycle

Ni(ClO₄)₂

Ni-Aziridine
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N-Tosylaziridine
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Cyclization
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Proposed catalytic cycle for 1,3-oxazolidine synthesis.

Biginelli Reaction for the Synthesis of
Dihydropyrimidinones
Nickel(II) perchlorate hexahydrate serves as an efficient and environmentally friendly catalyst

for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) via the Biginelli

condensation.[3][4] This method offers high yields, short reaction times, and a simple workup

procedure under solvent-free conditions.[3]
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Experimental Protocol
A typical experimental procedure is as follows:

In a round-bottom flask, combine the aldehyde (1.0 equivalent), the 1,3-dicarbonyl

compound (e.g., ethyl acetoacetate) (1.5 equivalents), and urea or thiourea (1.5

equivalents).

Add Ni(ClO₄)₂·6H₂O (10 mol%) to the mixture.

Heat the reaction mixture at 100 °C under solvent-free conditions for the specified time

(typically 30-60 minutes), monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

Add ice-cold water to the solidified mixture and stir.

Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to

obtain the pure dihydropyrimidinone.

Quantitative Data
The table below presents the results for the synthesis of various dihydropyrimidinones.
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Entry Aldehyde
1,3-
Dicarbonyl
Compound

Urea/Thiour
ea

Time (min) Yield (%)

1
Benzaldehyd

e

Ethyl

acetoacetate
Urea 50 92

2

4-

Chlorobenzal

dehyde

Ethyl

acetoacetate
Urea 45 95

3

4-

Methoxybenz

aldehyde

Ethyl

acetoacetate
Urea 60 88

4
Benzaldehyd

e

Acetylaceton

e
Thiourea 55 90

Data is representative of the cited literature.[3]

Experimental Workflow
The following diagram illustrates the general workflow for the nickel perchlorate-catalyzed

Biginelli reaction.
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Experimental Workflow: Biginelli Reaction

Combine Reactants:
Aldehyde, β-Dicarbonyl, Urea/Thiourea

Add Ni(ClO₄)₂·6H₂O (10 mol%)

Heat at 100 °C (Solvent-free)

Monitor by TLC

Workup:
Cool, Add H₂O, Filter

Recrystallize from Ethanol

Pure Dihydropyrimidinone

Click to download full resolution via product page

Workflow for the Biginelli reaction.

[3+2] Cycloaddition of Indoles and Donor-Acceptor
Cyclopropanes
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A regio- and diastereoselective formal [3+2] cycloaddition between N-substituted indoles and

donor-acceptor cyclopropanes can be effectively catalyzed by nickel(II) perchlorate in the

presence of a suitable ligand, such as rac-BINAP, to afford cyclopenta[b]indoles.[5]

Experimental Protocol
The general procedure for this cycloaddition is as follows:

In a dried Schlenk tube under an inert atmosphere, dissolve Ni(ClO₄)₂·6H₂O (10 mol%) and

rac-BINAP (10 mol%) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M with respect to

the indole.

Add the N-substituted indole (1.0 equivalent) to the catalyst solution.

Add the donor-acceptor cyclopropane (1.2 equivalents).

Stir the reaction mixture at room temperature until the indole is consumed, as monitored by

TLC.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

cyclopenta[b]indole.

Quantitative Data
The following table summarizes the outcomes for the cycloaddition of various indoles and

cyclopropanes.
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Entry Indole
Cyclopropa
ne

Time (h) Yield (%) d.r.

1
N-

Benzylskatole

Diethyl 2-

phenylcyclopr

opane-1,1-

dicarboxylate

24 93 8.6:1

2
N-

Methylindole

Diethyl 2-

phenylcyclopr

opane-1,1-

dicarboxylate

48 85 5.0:1

3
N-

Benzylindole

Diethyl 2-(4-

chlorophenyl)

cyclopropane

-1,1-

dicarboxylate

24 90 7.5:1

4
N-

Benzylskatole

Dimethyl 2-

phenylcyclopr

opane-1,1-

dicarboxylate

24 88 8.0:1

Data is representative of the cited literature.[5]

Proposed Reaction Mechanism
The proposed mechanism, supported by ESI-MS studies, involves the formation of a nickel-

cyclopropane complex, which undergoes ring-opening to form a zwitterionic intermediate. This

intermediate is then attacked by the indole at the C3 position, followed by an intramolecular

cyclization and proton transfer to afford the final product and regenerate the active nickel

catalyst.[5]
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Proposed Mechanism: Indole Cycloaddition

[Ni(BINAP)]²⁺

Ni-Cyclopropane
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Proposed mechanism for indole cycloaddition.

Arylation of Carbonyl Compounds
Nickel(II) perchlorate, in the form of pre-formed complexes with specific ligands, can catalyze

the asymmetric arylation of ketones with organoboronic acids to produce chiral tertiary

alcohols.[6] While this specific protocol is for ketones, it provides a basis for the development of

related arylations of aldehydes. A general procedure for the arylation of aryl ketones is provided

below.

Experimental Protocol
To a Schlenk tube, add the aryl ketone (1.0 equivalent), the organoboronic acid (1.5

equivalents), the nickel(II) perchlorate ligand complex (e.g., NiL(ClO₄)₂) (10 mol%), and a

base such as Na₃PO₄ (2.0 equivalents).

Add a suitable solvent, for example, 2,2,2-trifluoroethanol (TFE) (to make a ~0.2 M solution).
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Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for the required time (e.g., 1

hour).

After cooling to room temperature, remove the solvent under vacuum.

Purify the residue by flash column chromatography on silica gel to obtain the desired tertiary

alcohol product.

Quantitative Data
The following table shows representative results for the asymmetric arylation of aryl ketones.

Entry Ketone
Organoboroni
c Acid

Yield (%) ee (%)

1 Acetophenone
Phenylboronic

acid
95 92

2

2-

Acetylnaphthalen

e

4-

Methoxyphenylb

oronic acid

93 94

3 Propiophenone
Vinylboronic acid

pinacol ester
88 90

Data adapted from a representative procedure for aryl ketones.[6]

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions,

including solvent, temperature, and reaction time, may require optimization for specific

substrates. Appropriate safety precautions should be taken when handling all chemicals,

especially perchlorate salts, which are potentially explosive and should be handled with care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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